

Application Notes and Protocols: Preparation of MI-1061 TFA Stock Solution in DMSO

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Compound of Interest

Compound Name: MI-1061 TFA

Cat. No.: B8144769

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Audience: Researchers, scientists, and drug development professionals.

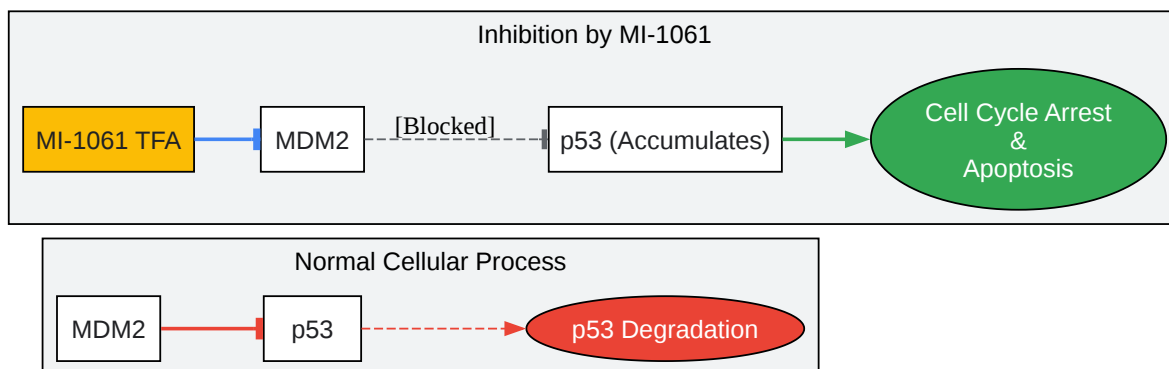
Introduction

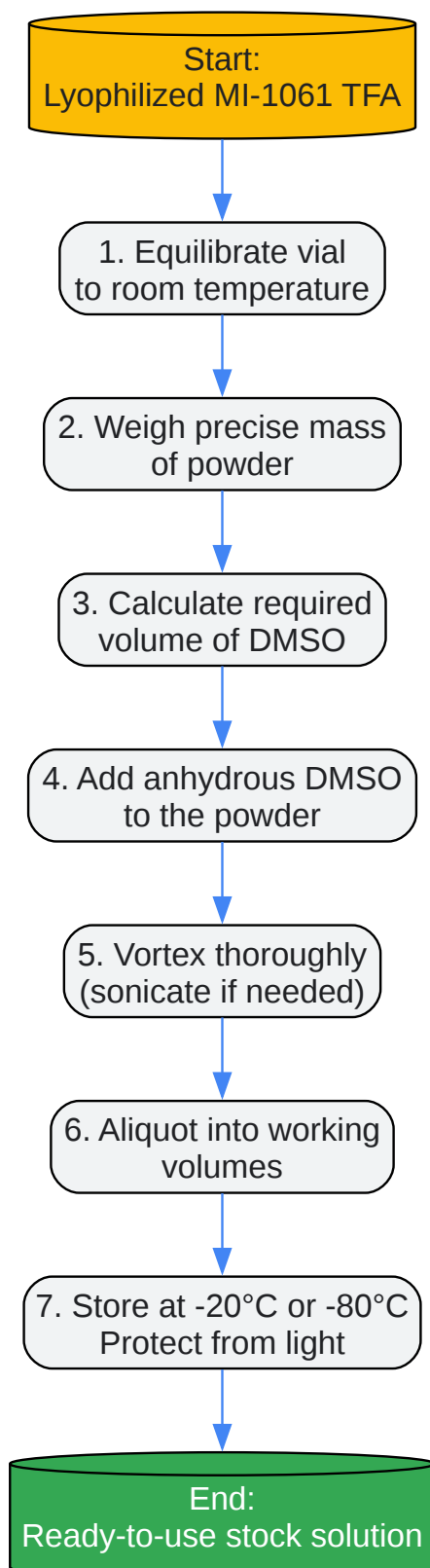
MI-1061 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting the binding of MDM2 to p53, MI-1061 prevents the ubiquitination and subsequent degradation of the p53 tumor suppressor protein. This leads to the accumulation of p53, which in turn activates downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[3] The trifluoroacetic acid (TFA) salt of MI-1061 is often supplied as a lyophilized powder that requires careful reconstitution to ensure accurate concentration and stability for use in in vitro and in vivo experiments.

This document provides a detailed protocol for the preparation, storage, and handling of **MI-1061 TFA** stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Mechanism of Action: The p53-MDM2 Pathway

MI-1061 functions by inhibiting the E3 ubiquitin ligase MDM2. In many cancer cells, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis. MI-1061 binds to the p53-binding pocket of MDM2, preventing it from targeting p53. This restores p53 function, inducing the expression of downstream targets like p21, which leads to cell cycle arrest and apoptosis.





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